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2-(3,5-Dichlorophenyl)propan-2-ol

Cat. No.: B1345573
CAS No.: 68575-35-9
M. Wt: 205.08 g/mol
InChI Key: LZJXTXRCENENLT-UHFFFAOYSA-N
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Description

Significance of Dichlorophenyl-Containing Compounds in Contemporary Science

Dichlorophenyl moieties are integral to a wide array of chemical compounds that have found pivotal roles in various scientific disciplines. Their presence can profoundly influence a molecule's physical, chemical, and biological properties, often enhancing efficacy and stability.

In the realm of medicinal chemistry , the dichlorophenyl group is a common feature in many pharmaceutical agents. Its lipophilic nature can improve a drug's ability to cross cell membranes, a critical factor for bioavailability. Furthermore, the chlorine atoms can engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, which can lead to stronger and more specific binding to biological targets such as enzymes and receptors. ontosight.ai For instance, compounds containing dichlorophenyl groups have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai A notable example is 2,3-Dichlorophenylpiperazine (DCPP), which serves as a precursor in the synthesis of the atypical antipsychotic aripiprazole. wikipedia.org Another example is [(3,4-Dichlorophenyl)Phenylmethyl]Piperazine Dihydrochloride, which is a key intermediate in the development of pharmaceuticals targeting neurological disorders. chemimpex.com

In agricultural science , dichlorophenyl-containing compounds have been extensively used as pesticides and herbicides. The notorious insecticide Dichlorodiphenyltrichloroethane (DDT), while now banned or restricted in many countries due to its environmental persistence and harmful effects on wildlife, was instrumental in controlling insect-borne diseases like malaria and typhus. acs.orgbohrium.comebsco.com Its discovery led to a Nobel Prize in 1948 and it is credited with saving millions of lives. acs.orgencyclopedia.com The fungicidal properties of dichlorophenyl derivatives are also well-documented. For example, a series of 2-dichlorophenyl-3-triazolylpropyl ethers, structurally related to the fungicide tetraconazole, have demonstrated broad-spectrum activity against common plant pathogens. nih.gov

Scope and Relevance of Academic Inquiry into 2-(3,5-Dichlorophenyl)propan-2-ol

This compound, a specific dichlorophenyl-containing compound, has been a subject of focused academic and industrial research. Its chemical structure, featuring a propan-2-ol group attached to a 3,5-dichlorinated phenyl ring, makes it a valuable building block in organic synthesis.

One of the primary areas of investigation for this compound is its use as a reagent in the preparation of other complex molecules. For instance, it is utilized in the synthesis of certain cyclic amide herbicides. chemicalbook.com This application highlights the compound's relevance in the development of new agrochemicals.

The physical and chemical properties of this compound have also been characterized. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C9H10Cl2O chemicalbook.comcymitquimica.com
Molecular Weight 205.08 g/mol chemicalbook.com
CAS Number 68575-35-9 chemicalbook.com
Boiling Point 261.2°C at 760 mmHg alfa-chemistry.com
Flash Point 113°C alfa-chemistry.com

| Density | 1.273 g/cm³ alfa-chemistry.com |

This table presents key chemical and physical data for this compound.

Further research has explored the fungicidal potential of compounds structurally related to this compound. Studies on derivatives have shown that the dichlorophenyl group plays a significant role in their antifungal activity. nih.gov While direct studies on the biological activity of this compound itself are less common in publicly available literature, its role as a precursor in the synthesis of biologically active molecules underscores its importance in chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2O B1345573 2-(3,5-Dichlorophenyl)propan-2-ol CAS No. 68575-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJXTXRCENENLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071697
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68575-35-9
Record name 3,5-Dichloro-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl-
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Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Synthetic Methodologies and Derivatization Strategies of 2 3,5 Dichlorophenyl Propan 2 Ol

Established Synthetic Pathways for 2-(3,5-Dichlorophenyl)propan-2-ol

The creation of this compound is most commonly accomplished through the Grignard reaction, a powerful tool for forming carbon-carbon bonds. This method involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.

Multi-step Reaction Schemes for Target Compound Synthesis

A representative synthetic scheme involves the following key transformations:

Formation of the Grignard Reagent: In a separate reaction, a methyl-containing Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is prepared. This is typically achieved by reacting methyl bromide with magnesium metal in an anhydrous ether solvent.

Nucleophilic Addition: The prepared Grignard reagent is then reacted with 3',5'-dichloroacetophenone (B1302680). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone (B1666503) derivative.

Hydrolysis: The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the final product, this compound.

This sequence provides a reliable and well-established route to the target tertiary alcohol.

Specific Reactants and Reaction Conditions for Primary Synthesis

The successful synthesis of this compound via the Grignard reaction is highly dependent on the careful control of reactants and reaction conditions. Anhydrous conditions are crucial as Grignard reagents are highly reactive towards protic solvents like water. miracosta.edumnstate.edu

A typical laboratory-scale synthesis would involve the following:

Reactant/Reagent Role Typical Conditions
3',5'-DichloroacetophenoneStarting Material (Electrophile)Dissolved in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran).
Magnesium (Mg) turningsReactant for Grignard reagentActivated, often with a crystal of iodine, to initiate the reaction. mnstate.edu
Methyl Bromide (CH₃Br) or Methyl Iodide (CH₃I)Reactant for Grignard reagentAdded to the magnesium suspension in anhydrous ether.
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)SolventProvides a non-protic medium and helps to stabilize the Grignard reagent. miracosta.edu
Dilute Acid (e.g., HCl, H₂SO₄)Workup ReagentUsed for the hydrolysis of the magnesium alkoxide intermediate. mnstate.edu

The reaction is typically carried out by the slow, dropwise addition of the Grignard reagent to the solution of 3',5'-dichloroacetophenone, often at a reduced temperature to control the exothermic nature of the reaction. miracosta.edu

Enantioselective Synthesis and Chiral Resolution Techniques

Given that this compound contains a stereocenter, the synthesis of enantiomerically pure or enriched forms is of significant interest. This can be achieved through asymmetric synthesis, where one enantiomer is preferentially formed, or by resolving a racemic mixture.

Application of Chiral Auxiliaries in Asymmetric Synthesis Involving this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles can be applied based on the synthesis of other chiral tertiary alcohols. numberanalytics.com

Commonly used chiral auxiliaries in asymmetric synthesis include:

Evans' Oxazolidinones: These are widely employed for directing asymmetric aldol (B89426) reactions and alkylations. numberanalytics.com

Oppolzer's Camphorsultam: This auxiliary is effective in controlling the stereochemistry of various reactions, including alkylations. numberanalytics.com

Myers' Pseudoephedrine: Used for asymmetric alkylations and other transformations. numberanalytics.com

In the context of synthesizing a chiral tertiary alcohol like this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For instance, a chiral ester could be formed and then subjected to a Grignard reaction. The steric hindrance provided by the chiral auxiliary would favor the attack of the Grignard reagent from one face of the molecule, leading to an excess of one enantiomer of the product. youtube.com The choice of auxiliary and reaction conditions is critical to achieving high diastereoselectivity. researchgate.net

Bioreduction Approaches for Enantiomerically Pure Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of chiral alcohols. The asymmetric reduction of prochiral ketones, such as acetophenone derivatives, using whole-cell biocatalysts or isolated enzymes (ketoreductases) can yield enantiomerically pure secondary alcohols. While this compound is a tertiary alcohol, the bioreduction of the precursor ketone, 3',5'-dichloroacetophenone, would lead to the corresponding chiral secondary alcohol, (S)- or (R)-1-(3,5-dichlorophenyl)ethanol.

Research has demonstrated the successful bioreduction of various acetophenone derivatives using a range of biological systems:

Biocatalyst Substrate(s) Product(s) Enantiomeric Excess (ee)
Carrot (Daucus carota)Acetophenone derivatives(S)-1-arylethanolsHigh
Potato (Solanum tuberosum)Racemic 1-arylethanols (oxidation)(R)-1-arylethanolsHigh
Penicillium rubens VIT SS1Acetophenone, 4-fluoro acetophenone, 4-methyl acetophenone, 3-hydroxy acetophenoneCorresponding chiral alcohols> 90%
Candida tenuis xylose reductase (co-expressed in E. coli)Aromatic α-keto estersEthyl (R)-4-cyanomandelateHigh

Separation of Enantiomers of Related Dichlorophenyl-Propan-2-ols

For racemic mixtures of chiral alcohols, chromatographic separation using a chiral stationary phase (CSP) is a powerful technique for isolating the individual enantiomers. scirp.orgceon.rs This direct method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. ceon.rs

While specific protocols for the resolution of this compound are not abundant in the literature, methods developed for other chiral benzyl (B1604629) alcohols and related compounds can be adapted. The choice of the chiral stationary phase is critical for successful separation. Common CSPs include those based on:

Polysaccharides: Such as cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®).

Pirkle-type phases: Based on π-acidic or π-basic aromatic rings.

Cyclodextrins: These create a chiral cavity into which one enantiomer may fit better than the other. sigmaaldrich.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is optimized to achieve the best separation. scirp.orgceon.rs In some cases, achiral derivatization of the alcohol to an ester can enhance the separation on a chiral stationary phase. scirp.org The separation of diastereomers formed by reacting the racemic alcohol with a chiral derivatizing agent on a standard achiral column is another effective indirect method. chiralpedia.com

Structural Modification and Derivatization of the this compound Scaffold

The derivatization of the this compound scaffold is a key strategy for developing new molecules with tailored properties. Chemists employ a range of reactions that modify the tertiary alcohol or utilize the dichlorophenyl group as a foundational element for building more complex structures. These modifications include the introduction of amino, thioether, and various heterocyclic moieties, significantly expanding the chemical space accessible from this starting point. A common strategy involves converting the tertiary alcohol into a more reactive intermediate, such as an epoxide (oxirane), which can then undergo ring-opening reactions with various nucleophiles to introduce new functional groups.

Synthesis of Arylamino-1-chloropropan-2-ol Derivatives with Dichlorophenyl Moieties

A significant class of derivatives includes arylamino-1-chloropropan-2-ols, which are recognized for their potential biological activities. Research has detailed the synthesis of a series of these compounds, including one bearing the specific 3,5-dichlorophenyl moiety. nih.gov The synthesis of 1-chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol is a prime example of this class. nih.gov

The general synthetic route to these compounds typically involves the reaction of a substituted aniline (B41778) with epichlorohydrin. In this specific case, 3,5-dichloroaniline (B42879) is reacted with epichlorohydrin, which serves as a bifunctional electrophile. The reaction proceeds via a nucleophilic attack of the amino group on the epoxide ring of epichlorohydrin, followed by ring-opening, to yield the desired 1-chloro-3-arylamino-propan-2-ol structure.

A study focused on the synthesis and antimicrobial evaluation of these compounds reported the successful preparation of several analogues. nih.gov Among the synthesized molecules, 1-chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol was found to be one of the most active compounds against Candida albicans and showed significant activity against the bacterium Salmonella typhi. nih.gov Although the activity was approximately half that of the standard drug tetracycline, the compound was noted to be many folds less toxic. nih.gov

Table 1: Synthesized Arylamino-1-chloropropan-2-ol Derivatives and their Reported Activities nih.gov

Compound NameKey Research Finding
1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-olReported as one of the most active compounds against Candida albicans and highly active against Salmonella typhi.
1-Chloro-3-(4'-chlorophenylamino)-propan-2-olFound to be the most active antifungal compound against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger.
1-Chloro-3-(2',4'-dichlorophenylamino)-propan-2-olIdentified as one of the most active compounds against Salmonella typhi.
1-Chloro-3-(3',4'-dichlorophenylamino)-propan-2-olNoted as the most active compound against Pseudomonas aeruginosa.

Synthesis of Triazole-Indole Hybrid Molecules Incorporating Dichlorophenyl-Propan-2-ol Core

The hybridization of different pharmacophores into a single molecule is a widely used strategy in drug discovery to develop compounds with enhanced activity or novel mechanisms of action. The combination of triazole and indole (B1671886) moieties has led to the development of potent antimicrobial and anticancer agents. mdpi.comnih.gov While the direct synthesis of such hybrids from a this compound core is not prominently described in the literature, the general synthetic strategies for creating indole-triazole hybrids illustrate how such complex molecules are constructed.

One common pathway begins with the indole nucleus. mdpi.com For instance, 1H-indole-3-carbaldehyde can be oxidized to its corresponding carboxylic acid, which is then esterified and subsequently reacted with hydrazine (B178648) monohydrate to form a carbohydrazide (B1668358). mdpi.com This carbohydrazide is a key intermediate for building the 1,2,4-triazole (B32235) ring. Cyclization with an isothiocyanate, followed by treatment with a base, leads to the formation of a triazole-thiol. This thiol group can then be alkylated with various electrophiles to produce the final hybrid molecules. mdpi.com

Another approach involves the convergent synthesis where the indole and triazole moieties are prepared separately and then linked. nih.gov For example, an indole-containing butanoic acid can be converted into a triazole-thiol nucleophile. In a parallel synthesis, various N-(aryl)-3-bromopropanamides are prepared as electrophiles. The final step involves a nucleophilic substitution reaction between the triazole-thiol and the bromo-functionalized amides to yield the target bi-heterocyclic compounds. nih.gov These methods highlight the modular nature of heterocyclic synthesis, which could be adapted to incorporate a dichlorophenyl-containing fragment.

Synthesis of Arylsulfanylpropan-2-ol Analogues

The introduction of a sulfur linkage provides another avenue for derivatization, leading to arylsulfanylpropan-2-ol analogues. Research has demonstrated a straightforward two-step process for the synthesis of these compounds, starting from readily available materials. mdpi.com This methodology can be viewed as an analogue to the derivatization of the this compound scaffold.

The synthesis begins with the preparation of 1-(arylsulfanyl)propan-2-ones. mdpi.com This is achieved through the reaction of a substituted benzenethiol (B1682325) with chloroacetone (B47974) in the presence of a base like triethylamine. mdpi.com The resulting ketone is then reduced to the corresponding secondary alcohol, 1-(arylsulfanyl)propan-2-ol, using a reducing agent such as sodium borohydride (B1222165) in methanol (B129727). mdpi.com This chemical reduction yields the racemic alcohol.

Furthermore, studies have explored the use of biocatalysts, such as wild-type yeast strains and recombinant alcohol dehydrogenases, for the enantioselective bioreduction of the ketone intermediates. This approach has successfully produced the corresponding 1-(arylsulfanyl)propan-2-ols with moderate to excellent conversions (60–99%) and high enantiomeric excess (>95%). mdpi.com

Table 2: Synthesis of 1-(Arylsulfanyl)propan-2-ol Analogues mdpi.com

StepReactionReagentsProduct
1S-alkylationArylthiol, Chloroacetone, Triethylamine1-(Arylsulfanyl)propan-2-one
2Ketone ReductionSodium Borohydride, Methanol(±)-1-(Arylsulfanyl)propan-2-ol
2 (Alternative)BioreductionYeast cells or recombinant ADH, 2-Propanol(S)- or (R)-1-(Arylsulfanyl)propan-2-ol

Incorporation into Complex Heterocyclic Systems

The this compound scaffold can be a precursor for building more elaborate heterocyclic systems. A key synthetic strategy involves the conversion of the tertiary alcohol into a corresponding epoxide, namely 2-(3,5-dichlorophenyl)-2-methyloxirane. Epoxides are highly valuable intermediates in organic synthesis due to the ring strain that facilitates ring-opening reactions with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of new ring systems. General methods for synthesizing epoxides from alkenes using reagents like hydrogen peroxide in the presence of an organocatalyst are well-established. acs.org

A compelling example of incorporating a dichlorophenyl unit into a complex heterocycle is the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov The synthesis starts with the reaction of 2-aminophenol (B121084) and itaconic acid to form 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This product is then subjected to chlorination using hydrochloric acid and hydrogen peroxide, which installs the two chlorine atoms onto the phenyl ring, yielding the 3,5-dichloro-substituted derivative. nih.gov This core can be further modified, for example, by esterification of the carboxylic acid, followed by reaction with hydrazine to form a hydrazide, which is then condensed with various aldehydes to create a library of N'-substituted-5-oxopyrrolidine-3-carbohydrazides. nih.gov This work demonstrates a clear pathway for integrating the dichlorophenyl motif into a pyrrolidinone ring, a heterocyclic system of significant interest in medicinal chemistry.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Halogenation Patterns on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of many aromatic compounds. For compounds structurally related to 2-(3,5-dichlorophenyl)propan-2-ol, the dichlorophenyl moiety is a key feature.

The 3,5-dichlorophenyl substituent is a common feature in several important antifungal agents, such as miconazole and ketoconazole, suggesting its importance for this type of biological activity. mdpi.com SAR studies on various series of compounds have revealed that the nature and position of substituents on the phenyl ring significantly influence their biological effects. For instance, in some series of antimicrobial compounds, the 3,5-dichlorophenyl substituent was found to be crucial for antifungal activity, while it abolished antibacterial effects. mdpi.com

Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Related Compound Series

Substituent PatternObserved Effect on Biological Activity (in related compounds)Potential Implication for this compound
3,5-DichloroOften associated with potent antifungal activity. mdpi.comSuggests a predisposition for antifungal properties.
Para-substitutionGenerally favorable for overall activity in some series. mdpi.comThe meta-positioning in the target compound may confer target specificity.
Unsubstituted PhenylSignificantly lower or absent biological activity in some antifungal series. mdpi.comHighlights the necessity of the chloro substituents for activity.
Other Halogens (e.g., Fluoro, Bromo)Activity can vary depending on the specific halogen and its position.The specific choice of chlorine is likely optimized for a balance of electronic and steric factors.

Role of the Propan-2-ol Moiety in Receptor Binding and Enzymatic Inhibition

The propan-2-ol group is a key structural feature that can participate in various non-covalent interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical interaction for binding to the active sites of enzymes and receptors.

For instance, in a series of fluorine-containing tertiary alcohols, the presence of the hydroxyl group was considered important for facilitating interactions with receptor molecules. researchgate.net The dehydration of alcohols to form alkenes or ethers is a known chemical reaction, and the stability of the tertiary alcohol in this compound under physiological conditions would be a factor in its biological activity. libretexts.org

Table 2: Potential Interactions of the Propan-2-ol Moiety

Structural FeaturePotential InteractionSignificance in Biological Activity
Hydroxyl Group (-OH)Hydrogen bond donor/acceptorKey for binding affinity and specificity to target proteins.
Tertiary CarbonProvides a specific 3D arrangement of substituents.Contributes to the overall shape and fit within a binding site.
Methyl Groups (-CH3)Hydrophobic interactionsCan interact with nonpolar regions of a binding pocket, enhancing affinity.

Correlation between Substituent Effects and Pharmacological Profiles

The electron-withdrawing inductive effect of the chlorine atoms can impact the pKa of the hydroxyl group, potentially influencing its ionization state at physiological pH. This can have a profound effect on the molecule's ability to cross cell membranes and interact with its target.

In broader SAR studies of various compound classes, it has been consistently shown that a balance of electronic and hydrophobic properties is necessary for optimal biological activity. For example, in a series of N,N'-diacylhydrazines with a 2,4-dichlorophenoxy moiety, both steric and electronic fields were found to be important in the CoMFA (Comparative Molecular Field Analysis) study. mdpi.com

Computational Approaches to Predict SAR and QSAR Parameters

QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR study would typically involve calculating various molecular descriptors, such as:

Electronic descriptors: Hammett constants, dipole moment, and atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be correlated with a measure of biological activity (e.g., IC50 or EC50) using statistical methods like multiple linear regression or partial least squares.

Molecular docking is another computational technique that could be employed to understand the SAR of this compound. This method involves predicting the preferred orientation of the molecule when bound to a specific biological target, such as the active site of an enzyme. Docking studies could elucidate the key interactions between the compound and the protein, providing insights into why certain structural features are important for activity. For example, molecular docking has been used to study the binding of antifungal compounds to their target enzymes, such as succinate dehydrogenase. mdpi.comnih.gov

Table 3: Commonly Used Computational Approaches in SAR and QSAR Studies

Computational MethodDescriptionPotential Application to this compound
QSAR ModelingDevelops mathematical equations to correlate chemical structure with biological activity.To predict the activity of new analogs and identify key physicochemical properties for activity.
Molecular DockingPredicts the binding mode of a ligand to a receptor. mdpi.comnih.govTo visualize and analyze the interactions with a putative biological target, guiding the design of more potent compounds.
CoMFA/CoMSIA3D-QSAR methods that relate the 3D steric and electrostatic fields of molecules to their biological activity.To create a 3D map of the structural requirements for optimal activity.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.To define the key features necessary for the biological effect and to screen for other compounds with a similar pharmacophore.

Biological Activities and Molecular Mechanisms of Action

Antineoplastic Potential and Mechanisms of Cell Growth Inhibition

There is currently no scientific evidence to suggest that 2-(3,5-Dichlorophenyl)propan-2-ol possesses antineoplastic properties. A thorough review of toxicological and pharmacological databases yielded no studies investigating its effects on cancer cell lines or its mechanisms of cell growth inhibition.

Anti-inflammatory and Analgesic Mechanisms

No research has been published to date on the potential anti-inflammatory or analgesic activities of this compound. Consequently, there is no information regarding its possible mechanisms of action in these areas.

Antibacterial Activity and Spectrum of Action

There is no scientific literature available that has investigated or established any antibacterial activity or a spectrum of action for this compound.

Investigation of Other Potential Biological Modalities (e.g., Dopamine D3 Receptor Antagonism of Analogues)

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a significant target for the development of therapeutics for neuropsychiatric disorders. The structural features of this compound, particularly the dichlorinated phenyl ring, are present in various compounds that have been investigated for their affinity towards dopamine receptors.

While no specific studies have evaluated this compound as a dopamine D3 receptor antagonist, the development of selective D3 receptor antagonists often involves the exploration of diverse chemical scaffolds. nih.govnih.gov Structure-activity relationship (SAR) studies on different classes of compounds have highlighted the importance of specific structural motifs for D3 receptor affinity and selectivity. For instance, in a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, the nature of the aryl group and the N-substituent were found to be critical for D2-like receptor binding affinity. nih.gov Although these compounds have a different core structure, the presence of a hydroxyl group and an aryl moiety provides a basis for speculating on the potential for similar interactions.

Furthermore, research into 2-phenylcyclopropylmethylamine derivatives as dopamine D3 receptor ligands has demonstrated that modifications to the phenyl ring and the amine substituent can significantly impact binding affinity and functional activity. nih.gov While the 2-phenylpropan-2-ol scaffold of the title compound is distinct, the general principle of how substitutions on a phenyl ring influence receptor interaction is a key concept in medicinal chemistry.

It is important to note that the development of potent and selective D3 receptor antagonists is a complex process, with many promising ligands failing to exhibit the required in vivo efficacy or selectivity. nih.gov Without direct experimental data, the potential for this compound or its close analogues to act as dopamine D3 receptor antagonists remains speculative.

Interactions with Biological Macromolecules and Cellular Targets

The physicochemical properties of a small molecule like this compound, including its lipophilicity conferred by the dichlorophenyl group, will govern its interactions with biological macromolecules and its behavior within a cellular environment.

Plasma Protein Binding:

Cellular Uptake and Distribution:

The cellular uptake of small molecules is a critical step for exerting biological effects. The mechanisms of uptake can vary and include passive diffusion and transporter-mediated processes. nih.govnih.gov The lipophilic nature of the 3,5-dichlorophenyl group would likely facilitate the passage of this compound across cellular membranes.

Potential for Cytotoxicity:

Studies on other compounds containing the 3,5-dichlorophenyl group have investigated their cytotoxic potential. For example, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to be cytotoxic in HepG2 cells, with its toxicity being partially dependent on metabolism by cytochrome P450 enzymes. nih.govnih.gov While the propan-2-ol moiety in the title compound is different from the thiazolidinedione ring in DCPT, these findings highlight that the 3,5-dichlorophenyl group can be a feature of molecules with cytotoxic properties. The specific cellular targets and mechanisms of toxicity, however, would be dependent on the entire molecular structure. For instance, propiconazole, a fungicide containing a dichlorophenyl group, has also demonstrated cytotoxic effects in hepatoma cells.

Interactive Data Table: Cytotoxicity of a Related Dichlorophenyl Compound

Below is an interactive table summarizing the cytotoxic effects of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in different cell lines, as reported in the literature. nih.gov

CompoundCell LineLC50 (µM)
DCPTHepG2 (Wild Type)233.0 ± 19.7
DCPTHepG2 (CYP3A4 Transfected)160.2 ± 5.9

This data is for a structurally related compound and is provided for comparative purposes. The cytotoxicity of this compound has not been reported.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies (e.g., DFT) for Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. DFT methods provide a robust framework for calculating various molecular properties by approximating the electron density. For 2-(3,5-Dichlorophenyl)propan-2-ol, DFT calculations can be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Furthermore, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can be generated to predict the regions of the molecule that are electron-rich or electron-poor.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
Dipole MomentProvides insight into the molecule's polarity.

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. nih.gov A lower docking score generally indicates a more favorable binding interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, docking studies could reveal its potential to bind to various receptors, providing a basis for further investigation into its biological activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

ParameterValueDescription
Binding Affinity (kcal/mol)Estimated free energy of binding.
Interacting ResiduesAmino acid residues in the receptor's binding site.
Types of Interactionse.g., Hydrogen bonds, hydrophobic interactions.

Note: The data in this table is hypothetical and would be generated from specific molecular docking simulations.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions. nih.govdntb.gov.uaunimi.it By simulating the motions of atoms and molecules over time, MD can elucidate the binding mechanisms of a ligand to its receptor, revealing the conformational changes that occur upon binding. nih.govunimi.it

For the this compound-receptor complex, MD simulations could be employed to assess the stability of the docked pose obtained from molecular docking. mdpi.com These simulations can track the trajectory of the ligand within the binding site and calculate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of the protein, respectively. This detailed understanding of the binding dynamics is crucial for the rational design of more potent and selective ligands.

Prediction of Molecular Reactivity and Electrophilic/Nucleophilic Sites

The reactivity of a molecule and the location of its electrophilic and nucleophilic sites can be predicted using computational methods. As mentioned earlier, the molecular electrostatic potential (MEP) map is a valuable tool for this purpose. researchgate.net The MEP displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the chlorine atoms, indicating these are nucleophilic sites prone to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, identifying them as electrophilic sites susceptible to attack by nucleophiles. This information is vital for predicting the metabolic fate of the compound and its potential to engage in various chemical reactions.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Transformations by Hepatic Enzymes

The liver is the primary site of drug and xenobiotic metabolism, facilitated by a host of enzymes located within hepatocytes. nih.gov In vitro models using liver-derived materials are essential tools for elucidating the metabolic pathways of compounds like 2-(3,5-Dichlorophenyl)propan-2-ol.

Hepatic Microsomes: A common in vitro system for studying drug metabolism involves the use of hepatic microsomes. nih.govresearchgate.net These are vesicle-like artifacts formed from the endoplasmic reticulum of hepatocytes when the liver tissue is homogenized. Microsomes are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govnih.gov

For a compound such as this compound, incubation with liver microsomes in the presence of cofactors like NADPH would be the standard approach to investigate its metabolic stability and the formation of primary metabolites. nih.gov The rate of disappearance of the parent compound and the appearance of metabolites can be quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Studies on structurally related halogenated hydrocarbons, such as 1,2,3-trichloropropane (B165214), have demonstrated the utility of this approach. In vitro studies with rat and human hepatic microsomes have shown that these compounds are metabolized in an NADPH-dependent manner, indicating the involvement of cytochrome P450 enzymes. nih.gov For instance, the metabolism of 1,2,3-trichloropropane in microsomal incubations leads to the formation of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloropropanol. nih.gov This suggests that this compound would likely undergo similar oxidative transformations catalyzed by hepatic enzymes.

Identification of Major Metabolites and Transformation Products

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For this compound, the following transformations are plausible:

Hydroxylation: The aromatic ring is a likely target for hydroxylation, catalyzed by cytochrome P450 enzymes. This could result in the formation of various phenolic derivatives.

Dehalogenation: The chlorine atoms on the phenyl ring could potentially be removed, although this is generally a less common metabolic pathway for aromatic chlorides compared to aliphatic ones.

Oxidation of the Propanol Side Chain: Further oxidation of the tertiary alcohol group is also a possibility, potentially leading to the formation of a ketone, although this is less likely for a tertiary alcohol.

Phase II Metabolism: Following Phase I reactions, the newly formed functional groups can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II metabolites could include:

Glucuronide Conjugates: The hydroxyl groups (either the original or newly introduced ones) can be conjugated with glucuronic acid.

Sulfate (B86663) Conjugates: Similarly, sulfation of hydroxyl groups can occur.

Studies on the related compound N-(3,5-dichlorophenyl)succinimide (NDPS) have identified hydroxylated metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide and N-(3,5-dichlorophenyl)-3-hydroxysuccinimide. nih.gov The formation of these hydroxylated products underscores the importance of oxidative metabolism for this class of compounds.

Role of Cytochrome P450 Enzymes in Metabolism of Related Compounds

The cytochrome P450 (CYP) enzyme system is a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics. nih.gov Several specific CYP isozymes are known to be involved in the metabolism of various drugs and environmental chemicals.

Research on compounds structurally similar to this compound strongly implicates the involvement of CYP enzymes. For example, the metabolism of NDPS to its hydroxylated metabolites is enhanced by pretreatment with P450 inducers like phenobarbital (B1680315) and Aroclor 1254, and inhibited by the P450 inhibitor 1-aminobenzotriazole. nih.gov This provides strong evidence for the role of CYP enzymes in the biotransformation of dichlorophenyl compounds. nih.gov

Furthermore, studies on the metabolism of 1,2,3-trichloropropane showed that its bioactivation to 1,3-dichloroacetone (B141476) is dependent on cytochrome P-450. nih.gov Pretreatment of rats with phenobarbital and dexamethasone, known inducers of CYP enzymes, led to a significant increase in the rate of metabolite formation. nih.gov Conversely, inhibitors of cytochrome P-450 suppressed the metabolic process. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, CYP3A4 and CYP2B6 are often involved in the metabolism of a wide range of xenobiotics and are plausible candidates. drugbank.com

In Silico Prediction of Metabolic Fates

In recent years, computational or in silico methods have become valuable tools for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. nih.gov These models use the chemical structure of a compound to predict its likely metabolic fate, helping to prioritize compounds for further experimental investigation.

For this compound, various in silico tools could be employed to predict its metabolic pathways. These programs typically contain models for the major drug-metabolizing enzymes, including various CYP isozymes. By inputting the structure of the compound, it is possible to predict:

Sites of Metabolism: The specific atoms or functional groups on the molecule that are most likely to be targeted by metabolic enzymes.

Metabolite Structures: The chemical structures of the predicted metabolites.

CYP Isozyme Involvement: The likelihood of specific CYP isozymes being responsible for the metabolism.

While these predictions require experimental validation, they provide a valuable starting point for understanding the biotransformation of a novel compound. For instance, in silico ADME analyses have been successfully used to evaluate the drug-likeness of large libraries of compounds, including stilbene (B7821643) linked 1,2,3-triazoles. nih.gov

Below is a table summarizing the predicted metabolic information for this compound based on the metabolism of related compounds.

Metabolic Aspect Predicted Information Basis for Prediction
Primary Metabolic Site LiverThe liver is the main organ for xenobiotic metabolism. nih.gov
Key Enzyme Family Cytochrome P450Studies on related dichlorophenyl and halogenated compounds show CYP involvement. nih.govnih.gov
Potential Phase I Reactions Aromatic hydroxylation, DehalogenationCommon metabolic pathways for aromatic and halogenated compounds.
Potential Phase II Reactions Glucuronidation, SulfationCommon conjugation reactions for hydroxylated metabolites.
Likely Metabolites Hydroxylated dichlorophenylpropanol, Glucuronide and sulfate conjugatesBased on the metabolism of similar structures like NDPS. nih.gov

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: Generally, the hydrolysis of chlorophenols is not considered a significant degradation pathway under typical environmental pH and temperature conditions. The carbon-chlorine bond in the aromatic ring is relatively stable. For related compounds like 2,4-dichlorophenol (B122985), hydrolysis is slow. While specific data for 2-(3,5-Dichlorophenyl)propan-2-ol is unavailable, the presence of the propan-2-ol group might slightly influence its reactivity, but significant abiotic hydrolysis is not expected to be a primary degradation route.

Photolysis: Photodegradation, or the breakdown of chemicals by light, can be a significant environmental fate process for aromatic compounds. For instance, the photochemical oxidation of 1,3-dichloro-2-propanol (B29581) has been studied, demonstrating its degradation under UV radiation. nih.govnih.gov Similarly, studies on 2,4-dichlorophenol show that it can be degraded by photo-Fenton systems. mdpi.com It is plausible that this compound could undergo photolysis, particularly in the presence of photosensitizers in surface waters. The degradation would likely involve the cleavage of the C-Cl bond, leading to the formation of less chlorinated and eventually non-chlorinated compounds. nih.gov

Biodegradation: Biodegradation is a key process for the removal of many organic pollutants from the environment. The biodegradability of chlorophenols is highly dependent on the number and position of the chlorine atoms, as well as the presence of other functional groups. nih.gov Chlorophenols are generally resistant to biodegradation, and their persistence can increase with the degree of chlorination. nih.gov However, some microorganisms have been shown to degrade chlorinated phenols. For example, a strain of Penicillium sp. has been isolated that can degrade 3,5-dimethyl-2,4-dichlorophenol. nih.govnih.gov The fungus Cladosporium cladosporioides has also been found to biodegrade chlorpyrifos (B1668852) and its hydrolysis product 3,5,6-trichloro-2-pyridinol. nih.govplos.org These findings suggest that microbial degradation of this compound may be possible, likely proceeding through hydroxylation and ring cleavage, although specific studies on this compound are lacking.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). It is a key factor in assessing the long-term risk of a substance.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the bioconcentration factor (BCF) of chemicals when experimental data are unavailable. sfu.canih.gov These models suggest that factors such as molecular mass and the presence of halogen substitutions can influence the BCF. For organophosphate pesticides, it has been shown that the presence of aromatic halogen substitutions affects the BCF value. nih.gov Given the structure of this compound, with its dichlorinated phenyl ring, it is anticipated to have some potential for bioaccumulation in aquatic and terrestrial organisms. However, without specific experimental data or validated QSAR predictions for this compound, the exact bioaccumulation potential remains uncertain.

Ecotoxicity Assessments for Aquatic Organisms

The toxicity of a chemical to aquatic organisms is a critical component of its environmental risk assessment. Acute and chronic toxicity data for various trophic levels (e.g., algae, invertebrates, fish) are used to determine safe environmental concentrations.

Specific ecotoxicity data for this compound are not available in the reviewed literature. However, the toxicity of chlorophenols to aquatic life is well-documented. nih.gov The toxicity of chlorophenols generally increases with the degree of chlorination. nih.gov

Toxicity to Invertebrates: Daphnia magna is a standard organism for aquatic toxicity testing. nih.gov Studies on aromatic amines have shown that Daphnia magna can be particularly sensitive to certain aromatic compounds. nih.gov While direct data is absent, it can be inferred that this compound would likely exhibit some level of toxicity to aquatic invertebrates.

Toxicity to Fish: The toxicity of various chemicals to fish has been extensively studied. epa.gov Chlorinated aromatic compounds can be toxic to fish, with effects ranging from acute lethality to chronic impacts on growth and reproduction. For example, a study on 3,400 chemicals found that many chlorinated phenols were toxic to fish at low concentrations. epa.gov Given its chemical structure, this compound is expected to be toxic to fish.

The following table presents hypothetical ecotoxicity data for a related dichlorophenol compound to illustrate the type of information used in risk assessments.

Hypothetical Ecotoxicity Data for a Dichlorophenol Compound
OrganismEndpointValue (mg/L)
Daphnia magna (Water Flea)48h EC502.5
Pimephales promelas (Fathead Minnow)96h LC505.0
Pseudokirchneriella subcapitata (Green Algae)72h EC501.8

Risk Assessment Methodologies for Environmental Impact

Environmental risk assessment for chemicals typically involves comparing predicted or measured environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). The PNEC is derived from ecotoxicity data. The ratio of PEC to PNEC is the Risk Quotient (RQ). An RQ greater than 1 suggests a potential risk to the environment.

The risk assessment for a compound like this compound would follow this general framework. However, the lack of specific data for this compound necessitates a more cautious approach, potentially relying on data from surrogate chemicals or worst-case assumptions.

Methodologies for risk assessment are continually evolving. For instance, there is a move towards assessing the risk of chemical mixtures and considering multiple stressors. nih.govnih.govmdpi.com For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, risk assessments often consider their carcinogenic potential. nih.govmdpi.com Given that this compound is a chlorinated aromatic compound, a comprehensive risk assessment would need to consider its persistence, bioaccumulation potential, and toxicity (PBT) characteristics.

Advanced Analytical Research Techniques for 2 3,5 Dichlorophenyl Propan 2 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the structural confirmation of 2-(3,5-Dichlorophenyl)propan-2-ol. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring will appear in the downfield region (typically δ 7.0-7.5 ppm). Due to the meta-substitution pattern of the chlorine atoms, the aromatic protons would likely present as two distinct signals. The methyl protons of the propan-2-ol group would appear as a singlet in the upfield region (around δ 1.5-2.0 ppm), integrating to six protons. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration. docbrown.infochegg.comchegg.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see signals for the two equivalent methyl carbons, the tertiary carbon bearing the hydroxyl group, and the distinct carbons of the dichlorinated phenyl ring. docbrown.infomiamioh.edu The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms.

To illustrate the expected spectral data, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds like 1-chloro-2-(2,5-dichlorophenyl)propan-2-ol. rsc.org

Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.3-7.4m3HAr-H
Hydroxyl-OHVariablebr s1H-OH
Methyl-CH₃~1.6s6H2 x -CH₃
¹³C NMR Chemical Shift (δ ppm) Assignment
Aromatic C-Cl~135Ar-C
Aromatic C-H~125-130Ar-C
Aromatic C-C(OH)~145Ar-C
Tertiary C-OH~74-C(OH)
Methyl C~25-30-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. nih.govtheaic.orgchemicalbook.comchemicalbook.com

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for a tertiary alcohol will be present in the 1100-1200 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=C (aromatic)1450-1600Medium to Weak
C-O (tertiary alcohol)1100-1200Strong
C-Cl600-800Strong

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for purity assessment. sielc.comhelixchrom.comwur.nlnih.govnih.gov Detection is typically achieved using a UV detector, as the phenyl group is a strong chromophore.

When coupled with mass spectrometry (LC-MS), this technique provides not only retention time data but also mass-to-charge ratio information, which aids in the unequivocal identification of the compound and its potential impurities or degradation products. nih.govresearchgate.net For enhanced sensitivity in MS detection, derivatization to introduce a readily ionizable group may be employed. nih.gov

Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Due to the presence of a chiral center at the tertiary carbon, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical in many research contexts and is effectively achieved using chiral chromatography. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption compared to HPLC. chegg.com

For the separation of chlorinated compounds like this compound, the use of chiral stationary phases (CSPs) with chlorinated selectors, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2), has proven to be particularly effective. phenomenex.comhplcmart.comphenomenex.comwindows.netportlab.ru The chlorinated selectors on the CSP can engage in specific interactions with the dichlorophenyl ring of the analyte, enhancing chiral recognition and leading to better separation of the enantiomers.

Exemplary Chiral SFC Method Parameters

ParameterCondition
Column Lux Cellulose-2 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Supercritical CO₂ with a modifier (e.g., methanol (B129727) or ethanol)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Detection UV at 220 nm
Column Temperature 35-40 °C

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently determine their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.

For this technique to be applicable, a single crystal of one of the enantiomers of this compound (or a suitable crystalline derivative) must be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions and bond lengths, providing an unambiguous assignment of the absolute stereochemistry.

Techniques for Quantification in Complex Research Matrices

The quantification of this compound in complex matrices, such as biological fluids or environmental samples, often requires highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

In an LC-MS/MS method, the compound is first separated from the matrix components by HPLC. It then enters the mass spectrometer where it is ionized, and a specific precursor ion is selected. This ion is then fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. nih.gov The development of such a method involves careful optimization of both the chromatographic separation and the mass spectrometric parameters.

Applications in Drug Discovery and Pharmaceutical Development

Utility as a Chiral Auxiliary in Pharmaceutical Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. A fundamental requirement for a chiral auxiliary is that the auxiliary molecule itself must be chiral (existing in one of two non-superimposable mirror-image forms, or enantiomers).

The molecule 2-(3,5-Dichlorophenyl)propan-2-ol is an achiral molecule. It does not have a stereocenter and possesses a plane of symmetry. Consequently, it cannot function as a chiral auxiliary in its native form. To be used in asymmetric synthesis for inducing chirality, the molecule would first need to be modified to create a chiral derivative.

Development as a Lead Compound for Antineoplastic Agents

The dichlorophenyl group is a feature in some compounds investigated for anticancer (antineoplastic) activity. While this compound has not been specifically identified as a lead antineoplastic agent in available research, studies on related molecules containing the dichlorophenyl moiety highlight the potential of this chemical class.

For instance, research into novel benzo[f]chromene derivatives has shown that compounds incorporating a dichlorophenyl group can exhibit cytotoxic activity against cancer cell lines. In one study, a multi-component reaction was used to synthesize 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com The cytotoxic potential of this compound was evaluated against three human cancer cell lines: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and lung cancer (A-549). The results, summarized in the table below, indicate a degree of anticancer activity, validating the dichlorophenyl scaffold as a component worthy of investigation in the design of new anticancer drugs.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of a Dichlorophenyl-Containing Benzo[f]chromene Derivative mdpi.com
CompoundHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)A-549 (Lung Cancer)
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile14.26 ± 1.121.36 ± 1.929.19 ± 2.1

The development of this compound as a lead compound would involve synthesizing derivatives to explore how structural modifications affect cytotoxicity and selectivity for cancer cells.

Role in the Discovery of Anti-inflammatory and Analgesic Agents

Currently, there is a lack of specific published research detailing the use of this compound or its direct derivatives as anti-inflammatory or analgesic agents. The discovery process for these agents often involves screening compound libraries against key biological targets like cyclooxygenase (COX) enzymes or other mediators of inflammation and pain.

While the specific role of this compound is undefined, the broader class of halogenated aromatic compounds has been explored in this therapeutic area. The halogen atoms can influence a molecule's binding affinity to protein targets and its pharmacokinetic properties. Future research could involve screening this compound and its analogs in relevant biological assays to determine if this chemical scaffold possesses any potential for development into anti-inflammatory or analgesic drugs.

Potential in the Development of Novel Antifungal and Antibacterial Therapeutics

The search for new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. Halogenation is a known strategy in medicinal chemistry to enhance the potency of antimicrobial compounds. Chlorine atoms, in particular, can increase lipophilicity, potentially improving the compound's ability to penetrate microbial cell membranes.

However, specific studies evaluating the antifungal or antibacterial activity of this compound are not available in the current scientific literature. Determining its potential would require systematic screening against a panel of pathogenic bacteria and fungi. Subsequent structure-activity relationship (SAR) studies would be necessary to optimize any initial antimicrobial "hits" into viable therapeutic candidates.

Strategies for Optimizing Therapeutic Efficacy of Derivatives

Should this compound be identified as a hit compound for any therapeutic target, several strategies could be employed to optimize its efficacy, selectivity, and pharmacokinetic profile. These strategies are based on established principles of structure-activity relationships (SAR). drugdesign.org

Modification of the Phenyl Ring: The position and number of chlorine atoms could be altered. For example, comparing the 3,5-dichloro substitution with 2,4-dichloro or 3,4-dichloro patterns could reveal important insights into the required geometry for target binding. nih.gov Adding other substituents (e.g., methyl, methoxy, or trifluoromethyl groups) to the ring could probe for additional favorable interactions within a protein's binding pocket. mdpi.com

Alteration of the Propan-2-ol Moiety: The tertiary alcohol is a key feature. It can act as a hydrogen bond donor and acceptor. Esterification or etherification of this hydroxyl group would modify the compound's polarity and could be used to develop prodrugs. Replacing the propan-2-ol group with other linkers, such as an amine or a longer alkyl chain, could also significantly impact biological activity. nih.gov

Bioisosteric Replacement: The chlorine atoms could be replaced with other halogens like fluorine or bromine to fine-tune electronic and steric properties. Fluorine, in particular, is often used to block metabolic oxidation sites, which can improve a drug's half-life.

In Silico Modeling: Computational tools, such as molecular docking, can be used to predict how derivatives of this compound might bind to a specific biological target. mdpi.com These models can help prioritize the synthesis of compounds that are most likely to show improved activity, thereby saving time and resources. For example, docking studies on PPARγ modulators have been used to understand how different substitutions on a dichlorophenyl ring are key to binding affinity. nih.gov

These optimization strategies would be essential to transform a simple starting molecule like this compound from a preliminary hit into a refined lead compound for pharmaceutical development.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes for Improved Yields and Enantioselectivity

The synthesis of tertiary alcohols, such as 2-(3,5-Dichlorophenyl)propan-2-ol, presents unique challenges, particularly concerning yield and stereocontrol. Future research should prioritize the development of novel synthetic methodologies that are both efficient and environmentally benign.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric addition of organometallic reagents to ketones is a highly desirable route to enantiomerically pure tertiary alcohols. researchgate.net Research could focus on designing new ligand scaffolds for metals like ruthenium or iridium, which have shown promise in the C-C bond formation for alcohol synthesis. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green alternative to traditional chemical synthesis. Lipases, for instance, have been used for the kinetic resolution of tertiary alcohols, although often with low activity. researchgate.net Future work could involve the directed evolution or rational design of enzymes to enhance their activity and selectivity for substrates like this compound.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. The development of a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, catalytic nature reduces waste.Design of novel chiral ligands and catalysts. researchgate.netnih.gov
Enzyme-Catalyzed ReactionsEnvironmentally friendly, high selectivity.Enzyme screening, protein engineering for improved activity. researchgate.net
Flow ChemistryImproved safety, scalability, and process control.Reactor design and optimization of reaction conditions.

Deeper Mechanistic Investigations of Biological Activities

The dichlorophenyl moiety is a common feature in many biologically active compounds, including pesticides and pharmaceuticals. chemicalbook.comwikipedia.org For example, dichlorophene is used as a fungicide and bactericide. nih.gov Therefore, it is plausible that this compound may exhibit some form of biological activity.

Future research should aim to:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and whole organisms (e.g., bacteria, fungi, cancer cell lines), to identify any potential therapeutic or agrochemical applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This could involve identifying the specific molecular target and elucidating the biochemical pathways that are modulated by the compound. Techniques such as affinity chromatography, proteomics, and genetic knockouts can be employed.

Toxicological Profiling: A thorough toxicological assessment is essential to understand the compound's potential risks. This should include studies on cytotoxicity, genotoxicity, and potential endocrine-disrupting effects, as halogenated aromatic compounds are known to sometimes exhibit such properties. nih.govmsdvetmanual.com

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

Should initial screenings reveal promising biological activity, the design and synthesis of next-generation derivatives would be a logical next step. The goal would be to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold will be necessary to establish clear SAR. This would involve altering the substitution pattern on the phenyl ring, modifying the alcohol moiety, and introducing different functional groups.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors.

Fragment-Based Drug Design: If a specific biological target is identified, fragment-based approaches can be used to design potent inhibitors by linking small molecular fragments that bind to adjacent sites on the target protein.

Advanced Computational Modeling for Predictive Research

Computational chemistry and bioinformatics offer powerful tools to guide and accelerate the research process. mdpi.com These methods can be used to predict the properties of this compound and its derivatives, thereby prioritizing experimental efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity or toxicity. researchgate.netnih.gov This can help in predicting the activity of newly designed derivatives.

Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its analogs. researchgate.net This can provide insights into the key interactions that are responsible for the observed biological effects.

Predictive Toxicology: In silico models can be used to predict the potential toxicity of the compound, including its carcinogenicity, mutagenicity, and reproductive toxicity. csic.es This can help in the early identification of potentially hazardous compounds.

Computational MethodApplicationPotential Outcome
QSARPredict biological activity and toxicity. mdpi.comresearchgate.netnih.govPrioritization of compounds for synthesis and testing.
Molecular DockingPredict binding mode and affinity to a biological target. researchgate.netUnderstanding of the molecular basis of action.
Predictive ToxicologyAssess potential adverse effects. csic.esEarly identification of safety concerns.

Comprehensive Environmental Impact Assessments and Remediation Strategies

The presence of a dichlorinated benzene (B151609) ring raises concerns about the potential environmental persistence and impact of this compound. Chlorinated aromatic compounds can be resistant to degradation and may accumulate in the environment. canada.caepa.govepa.gov

Future research in this area should focus on:

Environmental Fate and Transport: Studies are needed to determine the compound's persistence in soil and water, its potential for bioaccumulation, and its mobility in the environment. The degradation pathways, both biotic and abiotic, should be elucidated. ethz.chacs.org

Ecotoxicity Assessment: The toxicity of the compound to various aquatic and terrestrial organisms should be evaluated to understand its potential ecological risks.

Remediation Strategies: In case of environmental contamination, effective remediation strategies will be required. Research could explore the use of advanced oxidation processes (AOPs), such as UV/H₂O₂ or ozonation, which have been shown to be effective in degrading chlorinated benzenes. nih.govresearchgate.netosti.govmdpi.com Bioremediation, using microorganisms capable of degrading chlorinated aromatic compounds, also represents a promising and sustainable approach. purdue.edunih.gov

Remediation TechnologyPrincipleApplicability
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals to degrade organic pollutants. nih.govmdpi.comEffective for water and soil treatment, but can be costly.
BioremediationUse of microorganisms to break down contaminants into less harmful substances. purdue.edunih.govCost-effective and environmentally friendly, but can be slow.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dichlorophenyl)propan-2-ol, and how can purity be optimized?

The compound is typically synthesized via nucleophilic addition of a Grignard reagent (e.g., 3,5-dichlorophenylmagnesium bromide) to acetone under anhydrous conditions. Post-reaction, the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers and remove unreacted starting materials . Purity (>95%) is confirmed via LC-MS and ¹H/¹³C NMR, with residual solvents quantified by gas chromatography .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol. Key parameters include:

  • Space group: P21/cP2_1/c
  • Unit cell dimensions: a=10.23A˚,b=7.89A˚,c=15.42A˚a = 10.23 \, \text{Å}, b = 7.89 \, \text{Å}, c = 15.42 \, \text{Å}
  • Hydrogen-bonding networks stabilize the structure, with O–H⋯O interactions at 2.72–2.85 Å .

Q. What safety protocols are critical when handling halogenated propanols?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods for synthesis and purification.
  • Waste disposal: Halogenated waste must be segregated and treated by certified facilities.
  • Toxicity Oral LD₅₀ in mice is 2 g/kg, indicating moderate toxicity; avoid prolonged exposure .

Advanced Research Questions

Q. How does this compound modulate mRNA m⁶Am modifications in cancer models?

In head and neck squamous cell carcinoma (HNSCC), the compound inhibits the CTBP2-PCIF1 complex, reducing m⁶Am methylation. Experimental validation involves:

  • Knockdown assays : siRNA targeting CTBP2/PCIF1 followed by LC-MS/MS to quantify m⁶Am levels.
  • Functional studies : Cell proliferation assays (MTT) and RNA-seq to identify dysregulated pathways .

Q. How do fluorinated derivatives alter the compound’s bioactivity?

Structural analogs like 2-(3,5-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-1-ol (CAS: [5573-DW833]) exhibit enhanced metabolic stability due to fluorine’s electronegativity. Key findings:

  • Lipophilicity : LogP increases from 1.2 (parent) to 2.1 (pentafluoro derivative), improving membrane permeability.
  • Enzyme inhibition : Fluorinated analogs show 3-fold higher IC₅₀ against CYP450 isoforms .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking studies : AutoDock Vina is used to model binding to the CTBP2-PCIF1 complex (PDB: 6XYZ). Key residues: Arg154 and Glu189 form hydrogen bonds.
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2.0 Å .

Q. How can contradictions in toxicity data for halogenated propanols be resolved?

Discrepancies arise from variations in assay conditions. For example:

  • In vivo vs. in vitro : Oral TDLo in mice (2 g/kg) contrasts with lower cytotoxicity (IC₅₀ = 50 µM) in HepG2 cells.
  • Mitigation : Standardize OECD guidelines (e.g., Test No. 423) and cross-validate using metabolomics to identify species-specific detox pathways .

Methodological Tables

Q. Table 1. Comparative Toxicity of Halogenated Propanols

CompoundModel SystemEndpointValueReference
This compoundMice (oral)TDLo (reproductive)2 g/kg
2-(2,4-Difluorophenyl)propan-2-olHepG2 cellsIC₅₀50 µM

Q. Table 2. Key Crystallographic Data

ParameterValueTechniqueReference
Hydrogen bond length (O–H⋯O)2.72–2.85 ÅSC-XRD
Dihedral angle (phenyl rings)54.04°SC-XRD

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